molecular formula C22H23N3O3S B2498023 N-(2,5-dimethylphenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide CAS No. 900007-40-1

N-(2,5-dimethylphenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide

Cat. No. B2498023
CAS RN: 900007-40-1
M. Wt: 409.5
InChI Key: IAURRHHYWCFCER-UHFFFAOYSA-N
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Description

The study and development of compounds with pyrazole, thiadiazole, and oxadiazole moieties, similar to the functionalities present in the queried compound, are driven by their potential pharmacological properties and relevance in drug design. The design of these molecules often leverages pharmacophore hybridization, aiming to enhance anticancer properties among other therapeutic potentials (Yushyn et al., 2022).

Synthesis Analysis

The synthesis of related compounds typically involves multistep reactions, starting from basic reagents to achieve the target compound. For example, the synthesis of a novel non-condensed pyrazoline-bearing hybrid molecule incorporates stepwise alkylation and acylation reactions (Yushyn et al., 2022).

Molecular Structure Analysis

Characterization techniques such as 1H, 13C, 2D NMR, and LC-MS spectra are essential in confirming the structure of synthesized compounds. The detailed structural analysis helps in understanding the arrangement of different functional groups and the overall molecular architecture (Yushyn et al., 2022).

Scientific Research Applications

Computational and Pharmacological Evaluation of Heterocyclic Compounds

Research has focused on the computational and pharmacological potential of heterocyclic compounds, including oxadiazole and pyrazole derivatives. These studies involve docking against targets such as epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX). The findings suggest potential applications in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions (Faheem, 2018).

Anticancer Activity of Oxazole Derivatives

A novel series of oxazole compounds has been synthesized and evaluated for their anticancer activities against various cancer cell lines. The research underscores the potential of these compounds as lead compounds for further in-depth studies in anticancer drug development (Zyabrev et al., 2022).

Pharmacophore Hybridization for Anticancer Properties

The pharmacophore hybridization approach is utilized in the design of drug-like small molecules with anticancer properties. This method involves synthesizing novel hybrid molecules combining pyrazoline, thiadiazole, and dichloroacetic acid moieties, demonstrating significant anticancer activity (Yushyn et al., 2022).

Chloroacetamide Herbicides and Bioactivity

Research on chloroacetamide herbicides like alachlor and metazachlor provides insights into the bioactivity of chloroacetamide compounds. These studies contribute to understanding the selective herbicidal action against various weeds in agricultural applications (Weisshaar & Böger, 1989).

Fluorescent Molecular Probes

The development of fluorescent solvatochromic dyes for biological studies represents another application area. Compounds with specific structural features, such as dimethylamino and sulfonyl groups, have been explored for their potential as ultrasensitive fluorescent molecular probes in biological research (Diwu et al., 1997).

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-4-28-18-9-7-17(8-10-18)25-12-11-23-21(22(25)27)29-14-20(26)24-19-13-15(2)5-6-16(19)3/h5-13H,4,14H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAURRHHYWCFCER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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